3-Hydroxy-3-methylbutanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O2 |
|---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-hydroxy-3-methylbutanal |
InChI |
InChI=1S/C5H10O2/c1-5(2,7)3-4-6/h4,7H,3H2,1-2H3 |
InChI Key |
FXFBPKDQLDOIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 3 Methylbutanal
Biocatalytic and Metabolic Engineering Strategies
Advances in biotechnology have enabled the synthesis of complex molecules like 3-hydroxy-3-methylbutanal using engineered enzymes and microbial systems. These strategies offer high selectivity under mild reaction conditions.
A key biocatalytic route to this compound involves the enzymatic reduction of 3-hydroxyisovalerate (also known as 3-hydroxy-3-methylbutanoic acid). This transformation is catalyzed by Carboxylic Acid Reductase (CAR), an enzyme that converts carboxylic acids directly to their corresponding aldehydes. biorxiv.orgnih.gov The reaction requires energy in the form of ATP and a reducing agent, typically NADPH. nih.govpolimi.it CARs are noted for their broad substrate specificity, capable of acting on a wide range of aliphatic and aromatic carboxylic acids. nih.govnih.gov
Research into synthetic pathways has demonstrated the feasibility of this conversion. biorxiv.org In one study, a CAR enzyme was tested for its activity on 3-hydroxyisovalerate (3-OH-IV). biorxiv.org While the enzyme was active, its efficiency was lower compared to its native substrate, benzoic acid, highlighting a common challenge in enzyme engineering where activity on non-native substrates may need optimization. biorxiv.org
Table 1: Comparative Enzymatic Activity of Carboxylic Acid Reductase (CAR)
| Substrate | Specific Activity (μmol/min/mg) | Source Data |
|---|---|---|
| 3-Hydroxyisovalerate (3-OH-IV) | 0.045 | biorxiv.org |
| Benzoic Acid (Native Substrate Control) | 0.511 | biorxiv.org |
The production of this compound has been successfully integrated into the metabolism of recombinant microorganisms, with Escherichia coli serving as a common host. biorxiv.orgnih.gov Metabolic engineering allows for the construction of novel biosynthetic pathways that convert central metabolites into desired chemical products. In one such design, a synthetic pathway for producing isopentyldiol was constructed in E. coli, where the conversion of 3-hydroxyisovalerate to this compound by a CAR is a crucial step. biorxiv.org
To ensure the functionality of the CAR enzyme within the microbial host, it is often co-expressed with a phosphopantetheinyl transferase (PPTase), such as Sfp. biorxiv.org This co-expression is critical for activating the CAR enzyme. biorxiv.org The feasibility of such engineered pathways has been verified through both in vitro enzymatic assays and in vivo production within the engineered E. coli cells. biorxiv.org The use of recombinant E. coli is a well-established strategy for producing a variety of chemicals, including other hydroxy acids and related compounds, by introducing genes from other organisms to create new metabolic capabilities. tandfonline.comnih.gov
Chemical Synthesis Approaches
Traditional organic chemistry provides several methods for synthesizing this compound, primarily through the oxidation of alcohol precursors or via carbon-carbon bond-forming reactions like the aldol (B89426) addition.
This compound can be synthesized through the controlled oxidation of its corresponding primary alcohol, 3-methylbutane-1,3-diol (also known as 3-hydroxy-3-methylbutanol). This reaction requires an oxidizing agent that is selective for the conversion of a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this type of transformation. researchgate.net The reaction involves the careful addition of the oxidizing agent to the alcohol precursor under anhydrous conditions. Conversely, the reduction of this compound with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields 3-hydroxy-3-methylbutanol, confirming the relationship between the two compounds. brainly.com
From a retrosynthetic perspective, this compound is a classic product of a crossed aldol addition reaction. openstax.org The reaction involves the formation of a carbon-carbon bond between the enolate of acetaldehyde (B116499) and the carbonyl carbon of acetone (B3395972). In this base-catalyzed reaction, the base abstracts an alpha-proton from acetaldehyde to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl of acetone. masterorganicchemistry.com
A significant challenge in this synthesis is the reversibility of the aldol addition, known as the retro-aldol reaction. masterorganicchemistry.comscribd.com The position of the equilibrium between the starting materials (acetone and acetaldehyde) and the β-hydroxy aldehyde product is highly dependent on reaction conditions. scribd.com For many simple aldehydes and ketones, the equilibrium can favor the starting materials, making it difficult to isolate the desired product in high yield. masterorganicchemistry.com Shifting the equilibrium towards the product often requires specific reaction setups, such as removing the product from the reaction mixture as it forms to prevent the reverse reaction. scribd.com
Table of Mentioned Compounds
Reactivity and Advanced Chemical Transformations of 3 Hydroxy 3 Methylbutanal
Reduction Reactions
The carbonyl group of the aldehyde and the hydroxyl group in 3-hydroxy-3-methylbutanal are key sites for reduction reactions, leading to the formation of diols and primary alcohols through chemical and enzymatic methods.
Selective Reduction of the Aldehyde Group to Primary Alcohols (e.g., with NaBH₄)
The aldehyde functional group in this compound can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is highly effective for the reduction of aldehydes and ketones. brainly.com The reaction with aqueous NaBH₄ converts the aldehyde group into a hydroxyl group, yielding 3-hydroxy-3-methylbutanol. brainly.comgauthmath.com This transformation is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. brainly.com
The general reaction is as follows: C₅H₁₀O₂ + [H] → C₅H₁₂O₂
This chemoselective reduction leaves the tertiary hydroxyl group intact, demonstrating the utility of NaBH₄ in selectively targeting carbonyl functionalities. brainly.com
Table 1: Selective Reduction of this compound
| Reactant | Reagent | Product | Functional Group Transformation |
|---|
Enzymatic Reductions to Corresponding Diols (e.g., to isopentyldiol)
Biocatalytic routes offer a highly specific method for the reduction of this compound. In engineered biosynthetic pathways, this aldehyde can be converted into isopentyldiol (also known as 3-methylbutane-1,3-diol). One such pathway involves the reduction of this compound by a 1,3-propanediol (B51772) dehydrogenase (PDDH).
Research has demonstrated the feasibility of this conversion both in vitro and in vivo. For instance, enzymes such as YqhD from Escherichia coli or GRE2 from Saccharomyces cerevisiae can catalyze the reduction of this compound to isopentyldiol. This enzymatic step is a crucial part of synthetic pathways designed for the microbial production of valuable diols from renewable resources.
Table 2: Enzymatic Reduction of this compound
| Substrate | Enzyme (Source) | Product | Pathway |
|---|
Oxidation Reactions
The aldehyde group of this compound is susceptible to oxidation, providing a pathway to synthesize the corresponding carboxylic acid while the tertiary alcohol group remains unchanged under controlled conditions.
Oxidation of the Aldehyde Group to Carboxylic Acids (e.g., with acidified sodium dichromate)
Strong oxidizing agents can transform the aldehyde group of this compound into a carboxylic acid. When heated under reflux with an acidified solution of sodium or potassium dichromate(VI), the aldehyde is oxidized. brainly.comccea.org.uk This reaction results in the formation of 3-hydroxy-3-methylbutanoic acid. gauthmath.com The tertiary alcohol group is resistant to oxidation under these conditions, as it would require the cleavage of a carbon-carbon bond. chemistry-teaching-resources.com The compound is also susceptible to autoxidation, which can form 3-hydroxy-3-methylbutanoic acid under ambient, air-exposed conditions.
Table 3: Oxidation of this compound
| Reactant | Reagent/Condition | Product | Functional Group Transformation |
|---|---|---|---|
| This compound | Acidified Sodium Dichromate (Na₂Cr₂O₇/H⁺), heat | 3-Hydroxy-3-methylbutanoic Acid | Aldehyde → Carboxylic Acid |
Intermolecular Reaction Dynamics
The presence of a hydroxyl group allows this compound to participate in intermolecular reactions, most notably esterification, to form more complex molecules.
Esterification Reactions Involving the Hydroxyl Group
The tertiary hydroxyl group of this compound can react with acylating agents, such as acyl chlorides, to form esters. brainly.com For example, the reaction between this compound and 3-methylbutanoyl chloride results in an ester. brainly.comgauthmath.com In this acylation reaction, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This process forms a new ester linkage and releases hydrogen chloride (HCl) gas as a byproduct. brainly.com
Table 4: Esterification of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Retroaldol Cleavage Mechanisms and Kinetics
The reaction pathway can be understood as a sequence of steps, starting with the dehydration of this compound to form the α,β-unsaturated aldehyde, 3-methyl-2-butenal (B57294). This is followed by the retro-aldol cleavage of the enone. In the presence of a base, this compound first undergoes a dehydration reaction to yield 3-methyl-2-butenal. Subsequently, the 3-methyl-2-butenal undergoes a retro-aldol cleavage to produce acetone (B3395972) and acetaldehyde (B116499). cdnsciencepub.com
A kinetic study of this process in aqueous sodium hydroxide (B78521) at 25°C revealed that the disappearance of 3-methyl-2-butenal follows simple first-order kinetics. cdnsciencepub.com When this compound is introduced into the basic solution, an initial rapid increase in the concentration of 3-methyl-2-butenal is observed, followed by a significantly slower decay of the enone. The rate of this slower decay matches the rate of disappearance of 3-methyl-2-butenal when it is the starting reactant, indicating that the dehydration step is a relatively fast pre-equilibrium. cdnsciencepub.com
The mechanism for the base-catalyzed retro-aldol cleavage involves the formation of an enolate ion intermediate. The hydroxide ion attacks the carbonyl carbon of the aldehyde, but the crucial step for cleavage is the removal of the α-proton to form an enolate. This is followed by the cleavage of the carbon-carbon bond between the α and β carbons, leading to the formation of an aldehyde and an enolate of the other product.
The kinetic analysis of the entire process, starting from this compound, allows for the determination of the individual rate constants for the dehydration and the retro-aldol steps. The system can be described by the following reaction scheme:
This compound (2c) ⇌ 3-Methyl-2-butenal (1c) → Acetone + Acetaldehyde
The rate constants for the elementary steps in this reaction sequence in aqueous sodium hydroxide at 25°C have been determined. cdnsciencepub.com
| Rate Constant | Value (M⁻¹ s⁻¹) | Description |
| kdehy | 0.00832 | Rate constant for the dehydration of this compound to 3-methyl-2-butenal. |
| khyd | 0.00342 | Rate constant for the hydration of 3-methyl-2-butenal to this compound. |
| kretro | 0.0564 | Rate constant for the retro-aldol cleavage of 3-methyl-2-butenal. |
Table 1: Kinetic data for the retro-aldol cleavage of this compound in aqueous NaOH at 25°C. cdnsciencepub.com
Biosynthetic Pathways and Biological Relevance of 3 Hydroxy 3 Methylbutanal
Natural Occurrence and Detection in Biological Matrices
3-Hydroxy-3-methylbutanal has been identified as one of the range of compounds that are formed when certain plant seeds undergo roasting. brainly.com While specific quantitative data in various seeds is not extensively detailed in current literature, the roasting process is known to generate a complex array of volatile and non-volatile compounds through Maillard reactions and caramelization, contributing to the final flavor and aroma profile.
The detection of related aldehydes, such as 3-methylbutanal (B7770604), is more widely documented in various roasted seeds and food products. For instance, 3-methylbutanal is a key aroma compound that increases significantly during the roasting of Criollo cocoa beans, contributing a characteristic malty flavor. nih.gov It is also formed during the roasting of pumpkin and sunflower seeds, arising from the Strecker degradation of amino acids. mdpi.comscispace.com In pumpkin seeds, the concentration of 3-methylbutanal can be influenced by roasting temperature and duration. mdpi.com Similarly, in sunflower seeds, 2-methylbutanal and 3-methylbutanal, produced from isoleucine and leucine (B10760876), are recognized for imparting a pleasant odor to the roasted product. scispace.com The presence of these related compounds suggests that complex chemical transformations, which could potentially include the formation of this compound, occur during the thermal processing of plant-based materials.
Intermediary Role in Engineered Metabolic Pathways
The pursuit of sustainable and bio-based chemical production has led to the design and implementation of novel metabolic pathways in microorganisms. In this context, this compound has emerged as a key intermediary molecule.
A significant application of this compound is its role as a direct precursor in the engineered biosynthesis of isopentyldiol (IPDO), a valuable diol used in the cosmetics industry. brainly.comnih.govresearcher.life Researchers have computationally designed and experimentally validated a novel, non-natural metabolic pathway in Escherichia coli for the production of IPDO. brainly.comnih.gov
This synthetic route, designated as Route B, commences with an intermediate from the leucine synthesis pathway, α-ketoisocaproate (α-KIC). brainly.comresearcher.lifenih.gov The key steps involving this compound are:
Conversion of 3-hydroxyisovalerate (3-OH-IV) to this compound: An α-ketoisocaproate dioxygenase (HPD) first transforms α-KIC into 3-OH-IV. brainly.comnih.gov Subsequently, a carboxylic acid reductase (CAR) catalyzes the reduction of 3-OH-IV to form the aldehyde, this compound (abbreviated as 3-OH-3-M-BA). brainly.comnih.govnih.gov
Reduction to Isopentyldiol (IPDO): The final step in this pathway is the reduction of this compound by a 1,3-propanediol (B51772) dehydrogenase (PDDH) to yield the end product, isopentyldiol. brainly.comnih.govresearcher.life
This engineered pathway was shown to be functional, with the E. coli strain implementing this route successfully producing isopentyldiol from glucose. nih.gov The table below summarizes the key enzymatic steps in this engineered pathway.
| Step | Precursor | Enzyme | Product |
| 1 | α-Ketoisocaproate (α-KIC) | α-Ketoisocaproate Dioxygenase (HPD) | 3-Hydroxyisovalerate (3-OH-IV) |
| 2 | 3-Hydroxyisovalerate (3-OH-IV) | Carboxylic Acid Reductase (CAR) | This compound |
| 3 | This compound | 1,3-Propanediol Dehydrogenase (PDDH) | Isopentyldiol (IPDO) |
Table 1: Key Enzymatic Steps in the Engineered Biosynthesis of Isopentyldiol via this compound.
The development of bio-based routes to platform chemicals is a central goal of modern biorefineries, which aim to convert renewable biomass into a spectrum of value-added products. chemicalprocessing.comieabioenergy.comresearchgate.net Diols, such as isopentyldiol, are considered important bio-based chemical building blocks that can be derived from biorefinery feedstocks. europa.euresearchgate.net
The engineered pathway that utilizes this compound to produce isopentyldiol is a prime example of how synthetic biology contributes to the biorefinery concept. By creating a microbial catalyst that can convert a biomass-derived carbon source like glucose into a specialty chemical, this pathway enables the production of a valuable feedstock for the chemical industry from renewable resources. nih.govchemicalprocessing.com Isopentyldiol itself has applications as a solvent and humectant in personal care products, positioning it as a marketable bio-based chemical. azelis.comulprospector.comkuraray.eu
The successful demonstration of this pathway at an industrial scale would represent a significant advancement in establishing cost-effective biorefineries that can produce chemicals beyond biofuels. europa.eu The conversion of biomass into chemical building blocks like diols via intermediates such as this compound diversifies the product portfolio of a biorefinery, enhancing its economic viability. europa.eu
Advanced Analytical Methodologies in the Study of 3 Hydroxy 3 Methylbutanal
Chromatographic and Spectrometric Techniques for Characterization
The structural elucidation and quantification of 3-hydroxy-3-methylbutanal rely heavily on the combination of chromatographic separation and spectrometric detection. These methods provide the necessary selectivity and sensitivity to identify and measure the compound, even at low concentrations.
Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. The compound's inherent volatility allows for its separation from other matrix components in the gas phase.
In a typical GC-MS analysis, the sample is injected into a heated port, where this compound is vaporized and carried by an inert gas through a capillary column. The column, often a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane (HP-5MS), separates compounds based on their boiling points and interactions with the stationary phase. While specific GC parameters for this compound are not extensively documented, methodologies for structurally similar compounds, such as its isomer 3-hydroxy-2-methylbutanal, provide a reference point. For instance, a temperature program starting at a low temperature (e.g., 50°C) followed by a gradual ramp (e.g., 4°C/min) is effective for separating such hydroxy aldehydes. imreblank.ch
Following separation, the compound enters the mass spectrometer. In the ion source, it is typically subjected to electron ionization (EI), causing it to fragment in a predictable pattern. The mass spectrum for this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 102, corresponding to its molecular weight. A significant fragment ion is observed at m/z 57, which likely corresponds to the loss of the acetyl group (C₂H₃O), providing structural confirmation. This fragmentation pattern is key to its unambiguous identification.
Table 1: General Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₂ | |
| Molecular Weight | 102.13 g/mol | |
| Molecular Ion [M]⁺ (m/z) | 102 | |
| Key Fragment Ion (m/z) | 57 |
This interactive table summarizes the fundamental mass spectrometric characteristics used for the identification of this compound.
Integration with Sample Preparation Techniques for Complex Biological Samples
Analyzing this compound in complex biological samples, such as fermentation broths or bodily fluids, necessitates effective sample preparation to isolate the analyte from interfering matrix components. nih.gov Headspace-based techniques are particularly well-suited for this purpose due to the compound's volatility.
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient method for extracting volatile organic compounds (VOCs). mdpi.comresearchgate.net In this technique, a fused-silica fiber coated with a sorbent material (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample. mdpi.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After an equilibrium or pre-equilibrium period, the fiber is retracted and inserted into the hot GC injector, where the analytes are desorbed for analysis. This technique minimizes matrix effects and concentrates the analyte, enhancing detection sensitivity. Studies on similar aldehydes in matrices like raw chicken have successfully used HS-SPME with incubation at elevated temperatures (e.g., 85°C for 30 min) to facilitate volatilization. mdpi.com
Dynamic Headspace Sampling (DHS) , sometimes referred to as purge-and-trap, is another powerful technique. acs.orgacs.org An inert gas is bubbled through the sample, stripping the volatile compounds, which are then carried onto a sorbent trap. The trapped analytes are subsequently desorbed thermally into the GC-MS system. DHS can be more exhaustive than HS-SPME, allowing for the analysis of a larger sample volume and potentially lower detection limits. acs.orgacs.org
For non-volatile precursors or degradation products in biological samples, liquid-liquid extraction or solid-phase extraction (SPE) might be employed, often followed by a derivatization step to increase the volatility of the target analytes for GC-MS analysis. acs.org
Methodological Approaches for Reaction Monitoring and Product Profiling
Understanding the formation and consumption of this compound in chemical reactions, such as aldol (B89426) condensations or metabolic pathways, requires robust monitoring techniques. tandfonline.com
GC-MS is a cornerstone for both reaction monitoring and product profiling. By taking aliquots from a reaction mixture over time, quenching the reaction, and analyzing the samples by GC-MS, a kinetic profile of this compound can be constructed. researchgate.net This approach allows researchers to observe the appearance of the product and the consumption of reactants. For instance, in the Strecker degradation of 4-hydroxy-L-isoleucine, GC-MS was used to identify the formation of the isomeric product 3-hydroxy-2-methylbutanal, demonstrating the technique's utility in identifying unexpected products. imreblank.ch
In bioprocesses, such as fermentation, monitoring the formation of related aldehydes like 3-methylbutanal (B7770604) has been effectively achieved by collecting samples at various time points, immediately freezing them to halt microbial activity, and subsequently analyzing them using headspace GC-MS. acs.orgresearchgate.net This same principle is directly applicable to monitoring this compound in similar biological systems. Spiking studies, where a labeled precursor is added to the system, coupled with MS detection, can be used to definitively trace the metabolic pathway leading to the formation of the target compound. acs.orgnih.gov
For industrial processes, such as the synthesis of hydroxy aldehydes, monitoring may also involve techniques like distillation to separate the product from reactants and byproducts. google.com The composition of the distillate and the remaining mixture can be analyzed offline by GC-MS to assess reaction completion and purity. The table below outlines a hypothetical set of GC parameters that could serve as a starting point for the analysis of this compound, based on methods for similar compounds.
Table 2: Illustrative GC-MS Parameters for Analysis of Hydroxy Aldehydes
| Parameter | Setting | Rationale/Source Analogy |
| Column | FFAP or HP-5MS (30 m x 0.25 mm, 0.25 µm film) | Used for similar polar analytes like 3-hydroxy-2-methylbutanal. imreblank.ch |
| Injection Mode | Splitless or Headspace | To maximize sensitivity for trace analysis. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. |
| Carrier Gas | Helium (1 mL/min) | Standard inert carrier gas for GC-MS. mdpi.com |
| Oven Program | 50°C (2 min), ramp 4°C/min to 180°C, then 10°C/min to 240°C (10 min) | Gradual ramp allows for good separation of volatile polar compounds. imreblank.ch |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. mdpi.com |
| MS Scan Range | m/z 30-300 | Covers the expected molecular ion and key fragments. mdpi.com |
This interactive table presents a potential set of parameters for the GC-MS analysis of this compound, extrapolated from established methods for structurally related compounds.
Theoretical and Computational Chemistry Studies on 3 Hydroxy 3 Methylbutanal
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 3-hydroxy-3-methylbutanal at a molecular level. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation on the potential energy surface. These calculations provide a foundational understanding of the molecule's geometry, which dictates its reactivity and physical properties.
Electronic properties, which are key to predicting chemical behavior, are also elucidated through computational studies. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.
For this compound, DFT calculations can identify the primary electrophilic and nucleophilic sites. The aldehyde carbon is a significant electrophilic site, susceptible to nucleophilic attack. This is reflected in the distribution of the LUMO, which is typically centered on the carbonyl group. One study suggests the LUMO energy for the aldehyde carbon is approximately -1.5 eV, identifying it as the primary site for nucleophilic attack. The oxygen atoms of the hydroxyl and carbonyl groups, with their lone pairs of electrons, are the primary nucleophilic centers.
Computational methods can also predict spectroscopic properties, which can be compared with experimental data for validation. For instance, calculated Infrared (IR) spectra can show characteristic vibrational frequencies, such as the strong C=O stretch of the aldehyde at around 1720 cm⁻¹ and the broad O-H stretch of the alcohol group near 3400 cm⁻¹. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the structural confirmation of the molecule.
Table 1: Calculated Molecular Properties of this compound
| Property | Value | Method/Comment |
|---|---|---|
| Molecular Formula | C₅H₁₀O₂ | - |
| Molecular Weight | 102.13 g/mol | - nih.gov |
| LUMO Energy (Aldehyde Carbon) | ~ -1.5 eV | DFT calculation, indicates primary electrophilic site. |
| Key IR Absorption (C=O) | ~1720 cm⁻¹ | Indicates aldehyde carbonyl group. |
| Key IR Absorption (O-H) | ~3400 cm⁻¹ | Broad peak, indicates hydroxyl group. |
| ¹³C NMR (Aldehyde Carbon) | δ 200–205 ppm | Characteristic chemical shift for an aldehyde. |
| ¹³C NMR (Hydroxyl-bearing C) | δ 70–75 ppm | Characteristic chemical shift for a tertiary alcohol. |
Elucidation of Reaction Mechanisms and Transition States (e.g., retro-aldol reaction)
Computational chemistry provides powerful tools for mapping out the reaction pathways of this compound. By calculating the potential energy surface for a given reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The aldol (B89426) reaction and its reverse, the retro-aldol reaction, are fundamental transformations for this β-hydroxy aldehyde and have been subjects of theoretical study. scribd.comwikipedia.org
Reaction Sequence in Aqueous Base:
Dehydration: this compound ⇌ 3-methyl-2-butenal (B57294) + H₂O
Retro-aldol Cleavage: 3-methyl-2-butenal + OH⁻ → Acetone (B3395972) + Acetaldehyde (B116499)
When this compound is introduced into an aqueous NaOH solution, an initial rapid increase in UV absorbance at 242 nm is observed, corresponding to the formation of the conjugated intermediate, 3-methyl-2-butenal. This is followed by a much slower decrease in absorbance as the intermediate undergoes the retro-aldol cleavage. cdnsciencepub.com
Computational modeling of this reaction would involve:
Locating Transition States: Calculating the geometry and energy of the transition state for both the dehydration step and the C-C bond cleavage step. For the retro-aldol step, this would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the enal intermediate, followed by the cleavage.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter for determining reaction rates.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that a located transition state structure correctly connects the reactant and product (or intermediate) states on the potential energy surface. acs.org
While specific transition state structures for this compound's retro-aldol reaction are not detailed in the provided results, the methodologies are well-established. acs.orgresearchgate.net Such studies for similar aldehydes show that transition states in base-catalyzed retro-aldol reactions involve the formation of an enolate intermediate. wikipedia.orgmasterorganicchemistry.com
Prediction of Reaction Kinetics and Thermodynamics
Building upon the elucidation of reaction mechanisms, computational chemistry can predict the kinetic and thermodynamic parameters that govern these reactions.
Reaction Kinetics: The rate of a chemical reaction is determined by its activation energy and temperature, as described by the Arrhenius equation. Using Transition State Theory (TST), rate constants can be calculated from the computed properties of the reactants and the transition state. acs.orgresearchgate.net
For the retro-aldol reaction of this compound in aqueous NaOH at 25°C, experimental kinetic analysis has yielded the rate constants for the interconnected dehydration and retro-aldol steps. cdnsciencepub.com
Table 2: Kinetic Data for Reactions of this compound in Aqueous NaOH (25°C)
| Reaction Step | Rate Constant (k) | Unit | Description |
|---|---|---|---|
| Dehydration of this compound | k_dehyd = 0.00832 | M⁻¹ s⁻¹ | Formation of 3-methyl-2-butenal. cdnsciencepub.com |
| Hydration of 3-methyl-2-butenal | k_hyd = 0.00342 | M⁻¹ s⁻¹ | Reverse of dehydration. cdnsciencepub.com |
| Retro-aldol of 3-methyl-2-butenal | k_retro = 0.0564 | M⁻¹ s⁻¹ | Cleavage to acetone and acetaldehyde. cdnsciencepub.com |
Note: The rate constants describe the system involving the intermediate 3-methyl-2-butenal.
Theoretical approaches, such as variational transition-state theory (VTST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can be applied to calculate pressure- and temperature-dependent rate coefficients for elementary reactions, particularly for gas-phase processes. acs.org These methods account for factors like quantum mechanical tunneling, which can be significant for reactions involving the transfer of light atoms like hydrogen. acs.org
The aldol reaction is known to be reversible, with the equilibrium position sensitive to conditions. scribd.comwikipedia.org Calculations of the Gibbs free energy change (ΔG) for the retro-aldol reaction of this compound would indicate whether the cleavage is spontaneous under standard conditions. Generally, the aldol addition is slightly exergonic, but the equilibrium can be shifted. scribd.com A study on the retro-aldol reaction of crotonaldehyde (B89634) (a related, but smaller, compound) noted the importance of looking for rate-equilibrium correlations. cdnsciencepub.com For the system involving 3-methyl-2-butenal, the equilibrium constant for enone hydration was determined to be 0.41, indicating that the aldehyde form is favored over its hydrated counterpart under the studied conditions. cdnsciencepub.com
Q & A
Basic Research Question
- NMR :
- ¹H NMR : Look for a singlet at δ 9.6–9.8 ppm (aldehyde proton) and a triplet integrating to one proton (hydroxyl-bearing methine, δ 3.8–4.2 ppm).
- ¹³C NMR : Aldehyde carbon at δ 200–205 ppm; hydroxyl-bearing carbon at δ 70–75 ppm .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and broad peak at ~3400 cm⁻¹ (O-H stretch).
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 102 (C₅H₁₀O₂), with fragmentation at m/z 57 (C₃H₅O⁺) .
Advanced Tip : Use 2D NMR (HSQC, COSY) to resolve overlapping signals in complex mixtures.
What factors influence the stability of this compound during storage and handling?
Basic Research Question
The compound is prone to:
- Autoxidation : Forms 3-hydroxy-3-methylbutanoic acid under ambient conditions.
- Hydration : Converts to geminal diol in aqueous media.
| Storage Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Ambient, air-exposed | Oxidation | Store under N₂ with BHT (0.1%) |
| Aqueous solution | Hydration | Use anhydrous solvents |
Methodological Insight : Monitor purity via Karl Fischer titration (for water content) and periodic NMR analysis .
How can computational chemistry predict the reactivity of this compound in nucleophilic additions?
Advanced Research Question
Q. Data Contradiction Example :
- Experimental yields for NaBH₄ reduction vary (70–90%). DFT reveals solvent polarity affects transition-state stabilization—use THF (ε = 7.6) over ethanol (ε = 24.3) for higher yields .
How do contradictory reports on enzymatic synthesis efficiency arise, and how can they be resolved?
Advanced Research Question
Discrepancies in enzymatic yields (e.g., 60–85%) stem from:
- Enzyme Source : Aldolases from E. coli vs. S. cerevisiae differ in substrate specificity.
- Cofactor Availability : NADPH-dependent enzymes require stoichiometric cofactor recycling.
| Enzyme Source | Cofactor System | Yield (%) |
|---|---|---|
| E. coli Aldolase | NADPH/Glucose DH | 75–85 |
| S. cerevisiae | NADH/Formate DH | 60–70 |
Q. Resolution Strategy :
Standardize reaction conditions (pH 7.5, 25°C).
Use coupled assays to quantify cofactor turnover .
What role does this compound play in metabolic engineering pathways?
Advanced Research Question
The compound serves as a precursor for:
- Terpenoids : Via mevalonate pathway intermediates.
- Polyketides : As a chain extender in modular synthases.
Q. Experimental Design :
Knockout ERG10 (thiolase) in yeast to accumulate acetyl-CoA.
Introduce heterologous aldolases to funnel carbon toward this compound.
Quantify flux using ¹³C-MFA (metabolic flux analysis) .
How can chiral resolution of this compound be achieved for enantioselective studies?
Advanced Research Question
- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (95:5) to resolve (R)- and (S)-enantiomers (α = 1.2).
- Enzymatic Kinetic Resolution : Lipase B (Candida antarctica) selectively acetylates the (R)-enantiomer (ee > 98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
